molecular formula C15H16O2 B7904876 4-Phenoxy-benzenepropanol CAS No. 16251-32-4

4-Phenoxy-benzenepropanol

Cat. No.: B7904876
CAS No.: 16251-32-4
M. Wt: 228.29 g/mol
InChI Key: NNGWHCIMHMOXNB-UHFFFAOYSA-N
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Description

4-Phenoxy-benzenepropanol (systematic name: 3-(4-phenoxyphenyl)-1-propanol) is an aromatic alcohol characterized by a benzene ring substituted with a phenoxy group at the para position and a propanol chain.

Properties

IUPAC Name

3-(4-phenoxyphenyl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c16-12-4-5-13-8-10-15(11-9-13)17-14-6-2-1-3-7-14/h1-3,6-11,16H,4-5,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNGWHCIMHMOXNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70776306
Record name 3-(4-Phenoxyphenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70776306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16251-32-4
Record name 3-(4-Phenoxyphenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70776306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-Phenoxy-benzenepropanol typically involves the reaction of 4-Fluorobenzaldehyde with phenol in the presence of an inorganic base and a cuprous salt. The reaction is carried out at a temperature range of 100°C to 150°C. After the reaction, the product is filtered to remove inorganic salts and then dissolved in methanol. The methanol solution is then subjected to hydrogenation in the presence of a catalyst at 50°C to 70°C under a hydrogen pressure of 5 kg/cm² to yield this compound .

Industrial Production Methods: Industrial production methods for this compound are designed to be efficient and cost-effective. The process involves the use of large-scale reactors and optimized reaction conditions to maximize yield and minimize production costs. The use of continuous flow reactors and advanced purification techniques ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Phenoxy-benzenepropanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Scientific Research Applications

4-Phenoxy-benzenepropanol has garnered attention in several scientific domains due to its versatile properties.

Organic Synthesis

The compound serves as a crucial building block in organic synthesis. It is utilized in the production of various complex organic molecules, particularly in the pharmaceutical industry where it aids in developing new drugs .

Biochemical Studies

In biological research, this compound is employed to study enzyme mechanisms and as a substrate in biochemical assays. Its structure allows it to interact with various biological targets, facilitating investigations into metabolic pathways and enzyme activity .

Material Science

Recent studies have explored the use of this compound in creating porous molecular materials. These materials exhibit unique properties that can be applied in catalysis and adsorption processes .

Case Study 1: Biocatalysis

A study investigated the use of unspecific peroxygenases (UPOs) for the hydroxylation of substituted benzenes, including derivatives of this compound. The results demonstrated that UPOs could effectively catalyze selective aromatic hydroxylation, leading to valuable phenolic synthons for further chemical transformations .

Case Study 2: Fragrance Industry

In the fragrance sector, this compound is noted for its pleasant aroma profile, making it suitable for use in perfumes and flavorings. Evaluations have shown that this compound enhances floral compositions due to its sweet and balsamic notes, which are desirable in fragrance formulations .

Mechanism of Action

The mechanism of action of 4-Phenoxy-benzenepropanol involves its interaction with specific molecular targets. The phenoxy group plays a crucial role in its reactivity, facilitating various chemical transformations. The compound can act as a nucleophile or an electrophile, depending on the reaction conditions. Its interactions with enzymes and other biological molecules are of particular interest in medicinal chemistry .

Comparison with Similar Compounds

Research Implications and Limitations

Key limitations include the absence of direct melting point or toxicity data, necessitating further studies.

Biological Activity

4-Phenoxy-benzenepropanol, a compound derived from phenolic structures, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on a review of relevant literature and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a phenoxy group attached to a propanol chain. Its chemical formula is C12H14OC_{12}H_{14}O, and it exhibits properties typical of phenolic compounds, including potential antioxidant and antimicrobial activities.

1. Antimicrobial Activity

Research indicates that phenoxy derivatives, including this compound, possess significant antimicrobial properties. A study demonstrated that certain phenoxy acids and their derivatives exhibit broad-spectrum activity against various bacteria and fungi. For instance, derivatives with electron-donating groups showed enhanced efficacy against microbial strains, suggesting that structural modifications can optimize their antimicrobial potential .

2. Anticancer Activity

The antiproliferative effects of this compound have been investigated in various cancer cell lines. A notable study reported that derivatives of phenoxy compounds displayed significant cytotoxicity toward human cancer cell lines such as A549 (lung), HepG2 (liver), and MDA-MB-231 (breast) with IC50 values indicating potent activity. For example, one derivative exhibited an IC50 of 0.22 µM against A549 cells, highlighting the potential of these compounds in cancer therapy .

3. Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related diseases. The evaluation of phenoxy derivatives for their ability to scavenge free radicals revealed that some compounds effectively neutralized DPPH radicals and reduced oxidative damage in cellular models. This antioxidant activity is believed to stem from the electron-rich nature of the phenolic structure, which facilitates radical scavenging .

Synthesis and Derivatives

The synthesis of this compound typically involves the etherification of phenolic compounds with propanol derivatives. Various synthetic routes have been explored to enhance biological activity through structural modifications:

Derivative Synthesis Method Biological Activity
This compoundEtherification of phenol with propanolAntimicrobial, anticancer
Phenoxy-acetic acid derivativesReaction with acetic acid derivativesAntihyperlipidemic, hypoglycemic
Substituted phenoxy amidesCondensation reactions with aminesAnticancer, analgesic

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Antimicrobial Efficacy : In a clinical setting, a derivative was tested against MRSA strains, showing significant inhibition compared to standard antibiotics .
  • Cancer Treatment : A preclinical trial evaluated the cytotoxic effects of this compound on breast cancer cells, resulting in apoptosis induction and reduced tumor growth in xenograft models .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Phenoxy-benzenepropanol, and how can its purity be validated?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions, such as reacting phenoxybenzene derivatives with propanol precursors under catalytic conditions (e.g., palladium catalysts for cross-couplings). Post-synthesis, purity is validated via gas chromatography (GC) with flame ionization detection (>97.0% purity threshold) . High-performance liquid chromatography (HPLC) using pharmacopeial standards (e.g., USP protocols) ensures trace impurity detection . Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity, with spectral data matched to reference libraries (e.g., NIST Chemistry WebBook) .

Q. How can researchers characterize the physicochemical properties of this compound?

  • Methodological Answer : Key properties include melting point (mp), solubility, and partition coefficients. Melting points are determined via differential scanning calorimetry (DSC) or capillary methods (e.g., mp 62–64°C for structurally similar compounds) . Solubility profiles are assessed in polar/non-polar solvents using shake-flask techniques. LogP values are calculated via reverse-phase HPLC or experimental octanol-water partitioning . Thermogravimetric analysis (TGA) evaluates thermal stability .

Q. What analytical techniques are critical for detecting contaminants in this compound?

  • Methodological Answer : GC-MS or LC-MS identifies volatile and non-volatile impurities, respectively. Residual solvents (e.g., ethyl acetate from crystallization) are quantified using headspace GC . For heavy metals, inductively coupled plasma mass spectrometry (ICP-MS) adheres to pharmacopeial limits .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized while minimizing side products?

  • Methodological Answer : Reaction parameters (temperature, catalyst loading, solvent polarity) are systematically varied using design-of-experiments (DoE) approaches. For example, optimizing Suzuki-Miyaura coupling conditions (e.g., ligand selection, base strength) can enhance regioselectivity . In-line monitoring via FTIR or Raman spectroscopy tracks intermediate formation, enabling real-time adjustments .

Q. How should researchers address contradictions in spectral data or bioactivity results for this compound derivatives?

  • Methodological Answer : Contradictions may arise from isomerism or polymorphic forms. Single-crystal X-ray diffraction resolves structural ambiguities, while dynamic light scattering (DLS) detects particle size variations. For bioactivity discrepancies, replicate assays with orthogonal methods (e.g., enzyme-linked immunosorbent assays vs. cell-based models) validate findings . Statistical tools (e.g., ANOVA) assess significance of outliers .

Q. What protocols ensure the stability of this compound under varying storage conditions?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via HPLC. Photostability is tested under ICH Q1B guidelines using UV-vis exposure. Degradation products are characterized by LC-MS/MS, and Arrhenius modeling predicts shelf-life .

Q. How can computational models predict the structure-activity relationship (SAR) of this compound analogs?

  • Methodological Answer : Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps), while molecular docking (e.g., AutoDock Vina) simulates target binding. QSAR models correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity, validated by in vitro assays .

Handling Data Anomalies

Q. What strategies resolve inconsistencies in chromatographic purity vs. biological activity data?

  • Methodological Answer : Discrepancies may stem from undetected stereoisomers. Chiral HPLC or supercritical fluid chromatography (SFC) separates enantiomers. Bioassay-guided fractionation isolates active components, followed by HRMS/NMR for structural confirmation .

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